molecular formula C5H5N3O3 B3037076 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4338-50-5

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3037076
CAS No.: 4338-50-5
M. Wt: 155.11 g/mol
InChI Key: CNQYRCPVUXDEQX-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound characterized by a triazine core substituted with acetyl and ketone groups. Its molecular formula is C₅H₅N₃O₃, and it is recognized by synonyms such as 2-acetyl-3,5-dioxo-2H,4H-1,2,4-triazine and as-triazine-3,5(2H,4H)-dione, 2-acetyl .

Properties

IUPAC Name

2-acetyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h2H,1H3,(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQYRCPVUXDEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276959
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-50-5
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetylated hydrazine derivative with a suitable nitrile or amidine compound. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry or microwave-assisted synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazine ring or the acetyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can participate in hydrogen bonding, π-π stacking, or other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of triazine-dione derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Position Key Properties/Activity Reference
2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione Acetyl 2 Structural uniqueness; potential metabolic stability due to acetyl group
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Hydroxy 6 Core scaffold for DAAO inhibitors; substituents at 2-position modulate potency
Compound 11m (Niyad et al.) 2-Fluorophenethyl 2 IC₅₀ = 0.12 µM (DAAO inhibition); improved steric compatibility with DAAO active site
Compound 19f (Niyad et al.) 2,2-Difluoro-2-phenylethyl 2 Moderate DAAO inhibition; mixture with N-hydroxymethyl derivative reduces purity
Compound 19e (Niyad et al.) Branched methyl linker 2 10-fold lower potency than 11e due to steric hindrance
5-Hydroxy-1-phenethylpyrimidine-2,4-dione (32) Phenethyl (pyrimidine scaffold) N/A Lower DAAO inhibition (IC₅₀ > 10 µM) compared to triazine analogs
6-Acetyl-2-(3,5-dichlorophenyl)-triazine-dione Acetyl, 3,5-dichlorophenyl 2,6 Discontinued commercial availability; unclear bioactivity

Metabolic Stability and Toxicity

  • 6-Hydroxy-triazine-diones with lipophilic substituents (e.g., phenethyl) demonstrate improved metabolic stability in preclinical models .

Biological Activity

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

PropertyValue
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
CAS Number4338-50-5
PurityTypically ≥ 95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. For instance:

  • Bacterial Activity : In vitro studies have demonstrated that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 50 to 100 µg/mL.
  • Fungal Activity : The compound also shows antifungal activity against Candida albicans and Aspergillus niger, with MIC values reported at approximately 40 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies:

  • Cell Proliferation Inhibition : Studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be around 30 µM for MCF-7 cells and 25 µM for HeLa cells.
  • Apoptosis Induction : Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented:

  • Cytokine Modulation : In vitro assays showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is closely related to their structural features. Modifications at specific positions on the triazine ring can enhance or diminish their biological efficacy. For example:

  • Position 4 Substituents : Substituents at position 4 of the triazine ring have been shown to significantly increase antimicrobial activity compared to unsubstituted analogs.

Case Study 1: Anticancer Efficacy

A study involving xenograft models demonstrated that a derivative of this compound significantly reduced tumor size when administered at dosages of 20 mg/kg body weight. The reduction in tumor volume was measured over a period of four weeks.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with standard antibiotics. Results indicated enhanced efficacy against antibiotic-resistant strains of Pseudomonas aeruginosa, with a reduction in MIC by approximately 60% when combined with ciprofloxacin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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